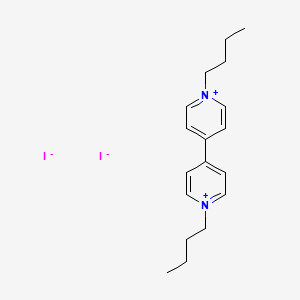

1,1'-Dibutyl-4,4'-bipyridinium diiodide

Vue d'ensemble

Description

1,1’-Dibutyl-4,4’-bipyridinium diiodide is a chemical compound with the formula [C18H26N2][I2]. It is a subject of research in the field of crystallography .

Synthesis Analysis

The compound was prepared by a slow-cooling method. The synthetic processes were operated in a dry argon atmosphere or in vacuum. C4H9I (6.4 mmol, 1.178 g), and 4,4’-bipyridyl (3.2 mmol, 0.51 g) were dissolved in 10 ml acetone solution. The reaction mixture was stirred under flowing argon at 50 °C for 5 hours. Then the resulting solution slowly cooled down to room temperature. 6 hours later, the precipitate appeared and was filtered off. After drying in vacuum, bright red block-shaped crystals of 1.29 g (2.46 mmol, 76 %) with high quality were obtained .Molecular Structure Analysis

In the crystal structure of 1,1’-Dibutyl-4,4’-bipyridinium diiodide, there are two 1,1’-dibutyl-4,4’-bipyridinium cations and four iodide anions in the unit cell. The crystal structure contains well-ordered organic bi-molecular layers along [302] with iodide anions intercalated into the interlayer region of 1,1’-dibutyl-4,4’-bipyridinium ions .Chemical Reactions Analysis

The compound forms a highly efficient quenching system for conjugated polyelectrolyte for the development of organic electronics .Physical And Chemical Properties Analysis

The compound has a monoclinic crystal structure with a = 20.5697(3) Å, b = 7.6604(1) Å, c = 6.5718(1) Å, β = 94.890(1)°, and volume = 1031.8 Å3 .Applications De Recherche Scientifique

Crystallography and Structural Analysis

1,1'-Dibutyl-4,4'-bipyridinium diiodide has been used in the study of crystal structures and the formation of complex salts. For instance, Reiss and Megen (2012) investigated the formation of new polyiodide-containing salts in the 4,4´-bipyridinium diiodide/iodine system, emphasizing the unique crystallographic properties of these compounds (Reiss & Megen, 2012). Additionally, Iyere et al. (1998) examined the molecular and supramolecular structure of 4,4'-bipyridinium diiodide, highlighting its crystal packing dominated by weak but directional interactions (Iyere et al., 1998).

Electrochromic Properties

Kim et al. (1997) explored the electrochromic properties of various bipyridinium derivatives, including 1,1'-dibutyl-4,4'-bipyridinium dibromide. Their findings suggest potential applications in optoelectronic devices due to the unique color-changing properties under different electrical conditions (Kim et al., 1997).

Hybrid Material Synthesis

The compound has also been utilized in synthesizing inorganic–organic hybrid materials. Wu et al. (2015) synthesized a novel inorganic–organic hybrid polyoxometalate using 1,1'-dibutyl-4,4'-bipyridinium, revealing its structural characteristics and potential for various applications (Wu et al., 2015).

Pressure-Sensitive Transistor Development

Fu et al. (2018) developed a pressure-sensitive transistor using 1,1'-dibutyl-4,4'-bipyridinium diiodide. This research highlights its potential in creating pressure-sensitive switches and regulators, especially in high-pressure environments (Fu et al., 2018).

Adsorption and Environmental Applications

Du et al. (2015) researched a supramolecular metal-organic framework derived from bismuth iodide and 4,4′-bipyridinium derivative. The study demonstrates the framework's efficient adsorption of dyes, underscoring its potential for addressing environmental issues (Du et al., 2015).

Spectroelectrochemical Studies

Saielli (2008) conducted experimental and computational studies on the ion-pairing and solvent effects on 1,1'-di-n-octyl-4,4'-bipyridinium diiodide. This research provides insights into charge transfer transitions and the behavior of such compounds in low-polar solvents (Saielli, 2008).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-butyl-4-(1-butylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2.2HI/c1-3-5-11-19-13-7-17(8-14-19)18-9-15-20(16-10-18)12-6-4-2;;/h7-10,13-16H,3-6,11-12H2,1-2H3;2*1H/q+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIXVOYDYBMOFR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCC.[I-].[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26I2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942957 | |

| Record name | 1,1'-Dibutyl-4,4'-bipyridin-1-ium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1'-Dibutyl-4,4'-bipyridinium diiodide | |

CAS RN |

2074-51-3 | |

| Record name | 4,4'-Bipyridinium, 1,1'-dibutyl-, diiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002074513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Dibutyl-4,4'-bipyridin-1-ium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

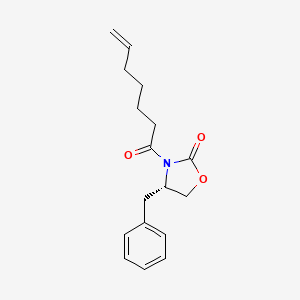

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate](/img/structure/B3049383.png)

![6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B3049399.png)